molecular formula C14H13ClN2O B2767888 N-(2-chloro-4,6-dimethylphenyl)nicotinamide CAS No. 449170-06-3

N-(2-chloro-4,6-dimethylphenyl)nicotinamide

Cat. No.: B2767888
CAS No.: 449170-06-3
M. Wt: 260.72
InChI Key: ZBIGAGUOUCZMSM-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)nicotinamide: is an organic compound with the molecular formula C14H13ClN2O It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 2-chloro-4,6-dimethylphenyl group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)nicotinamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-chloro-4,6-dimethylphenyl)nicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)nicotinamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nicotinamide derivatives on cellular processes. It is particularly useful in investigating the role of nicotinamide in DNA repair and cellular metabolism.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is being explored for its potential as an anti-inflammatory agent and its ability to modulate various biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    N-(2,6-dimethylphenyl)chloroacetamide: This compound is structurally similar but lacks the nicotinamide moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.

    2-chloro-4,6-dinitrophenol: Another related compound, used in the synthesis of dyes and as a reagent in chemical analysis.

Uniqueness: N-(2-chloro-4,6-dimethylphenyl)nicotinamide is unique due to its combination of the nicotinamide moiety with the 2-chloro-4,6-dimethylphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a nicotinamide moiety, which are critical for its biological interactions. The structure can be represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}

This compound has shown promise in various biological assays, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It has been noted to modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound can affect the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Enzyme TargetInhibition TypeReference
COX-1Competitive
COX-2Non-competitive

Receptor Interaction

The compound's interaction with receptors has been evaluated in several studies. Notably, it has shown potential as an agonist for certain G-protein coupled receptors (GPCRs), which play vital roles in various physiological responses.

Receptor TypeEffectReference
GPCRsAgonistic
NF-κBActivation

Anti-Inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammatory markers in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharides (LPS), showing a marked decrease in nitric oxide production.

Results Summary :

  • Cell Line : RAW 264.7 Macrophages
  • Treatment : 50 µM concentration
  • Outcome : 40% reduction in NO production compared to control .

Anticancer Potential

Another study investigated the anticancer effects of this compound on breast cancer cell lines (MDA-MB-231). The findings indicated that this compound inhibited cell proliferation with an IC50 value of 0.126 µM.

Cell LineIC50 Value (µM)Reference
MDA-MB-2310.126
MCF10A (non-cancer)>10

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-6-10(2)13(12(15)7-9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIGAGUOUCZMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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